molecular formula C25H37NO9 B15352713 cis-Dihydrotetrabenazine Glucuronide

cis-Dihydrotetrabenazine Glucuronide

Cat. No.: B15352713
M. Wt: 495.6 g/mol
InChI Key: YDJCTMWZMQNVOB-BUFBAGLDSA-N
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Description

cis-Dihydrotetrabenazine Glucuronide is a deuterated glucuronide metabolite derived from tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Its molecular formula is C25H31D6NO9, with a molecular weight of 501.6 g/mol . It is primarily used as a biochemical reference standard in antidyskinetic and antipsychotic research. The glucuronidation process enhances its water solubility, facilitating renal excretion, while deuteration may alter its metabolic stability and pharmacokinetic profile .

Properties

Molecular Formula

C25H37NO9

Molecular Weight

495.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17+,20-,21-,22+,23-,25+/m0/s1

InChI Key

YDJCTMWZMQNVOB-BUFBAGLDSA-N

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Dihydrotetrabenazine Glucuronide typically involves the chemical modification of Tetrabenazine

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often carried out in controlled environments to ensure purity and consistency. The process requires precise control of reaction conditions, such as temperature, pH, and reaction time, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: cis-Dihydrotetrabenazine Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, cis-Dihydrotetrabenazine Glucuronide is used as a reagent in the synthesis of complex organic molecules and as a standard in analytical methods to study chemical properties and reactions.

Biology: In biological research, it serves as a tool to investigate the role of VMAT in neurotransmitter regulation and to study the mechanisms underlying movement disorders.

Medicine: Medically, this compound is used in the development of new treatments for hyperkinetic movement disorders. Its enhanced solubility and bioavailability make it a valuable compound in drug formulation.

Industry: In the pharmaceutical industry, it is used in the production of VMAT inhibitors and other therapeutic agents. Its role in improving drug delivery and efficacy is significant.

Mechanism of Action

The mechanism of action of cis-Dihydrotetrabenazine Glucuronide involves the inhibition of VMAT, which is responsible for transporting monoamines (such as dopamine, serotonin, and norepinephrine) into synaptic vesicles. By inhibiting VMAT, the compound reduces the amount of monoamines available for release into the synapse, thereby decreasing hyperkinetic movements.

Molecular Targets and Pathways:

  • Molecular Targets: VMAT2 (vesicular monoamine transporter 2).

  • Pathways: Dopaminergic, serotonergic, and noradrenergic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Glucuronides

Structural Features

Glucuronides share a core structure where a glucuronic acid moiety is conjugated to an aglycone (parent compound). Key structural distinctions among glucuronides arise from variations in the aglycone and substituents:

Compound Aglycone Type Key Modifications Molecular Weight (g/mol)
cis-Dihydrotetrabenazine Glucuronide Tetrabenazine derivative Deuterated positions, cis-configuration 501.6
Estradiol-17β-glucuronide Steroid (estradiol) C17-position conjugation 448.5
Chloramphenicol Glucuronide Antibiotic (chloramphenicol) Aromatic nitro group retention 499.25
Apigenin 7-glucuronide Flavonoid (apigenin) Hydroxyl group at C7 position 446.36

Key Insight: The deuterated structure of this compound may confer isotopic stability, reducing metabolic degradation compared to non-deuterated analogs .

Pharmacokinetic and Transport Properties

Transporter Interactions
  • Estradiol-17β-glucuronide : A substrate for OATP1B1 and OATP1B3 transporters, with faster uptake by OATP1B1 (steady-state reached at 2 h vs. 2.5-fold lower uptake in OATP1B3) .
Elimination Kinetics
  • Hydromorphone Glucuronide : Elimination rate constants exceed those of the parent compound, with glucuronide formation as the rate-limiting step .
  • Acyl Glucuronides : Stability varies with substituents; di-methylated analogs exhibit longer half-lives (e.g., 23.3 h for di-methylated acyl glucuronide vs. 16 h for glucoside) .

Table 1. Stability and Elimination Comparisons

Compound Half-Life (t1/2) Key Influencing Factors
This compound Not reported Deuteration may delay metabolism
Di-methylated acyl glucuronide 23.3 h Methyl groups reduce reactivity
Hydromorphone Glucuronide Faster than parent Rapid renal excretion
Therapeutic Roles
  • This compound : Used in antipsychotic research due to VMAT2 modulation .
  • Enterolactone Glucuronide : A lignan metabolite linked to estrogen modulation and cancer prevention .
  • Quercetin-3-O-glucuronide : Exhibits antioxidant activity in plant extracts .
Cytotoxicity
  • Methylated/Glucuronide Derivatives : Substitution of carboxylic groups with esters (e.g., in organic acids) increases cytotoxicity by 2–3 fold compared to parent compounds .
  • This compound : Cytotoxicity data are lacking, but deuteration may mitigate adverse effects .

Analytical and Detection Challenges

  • Structural Similarity Issues : Propofol glucuronide and its analogs require correlation-based LC-MS/MS identification due to overlapping mass spectra .
  • Deconjugation Necessity : Over 60% of glucuronides in metabolomic studies require enzymatic deconjugation for accurate quantification .

Table 2. Analytical Considerations

Compound Detection Method Key Challenge
This compound LC-MS/MS (deuterated) Distinguishing deuterated vs. non-deuterated forms
4-Vinylphenol Glucuronide Semiquantitative LC-MS Lack of commercial standards

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